molecular formula C8H17N B6166232 1-cyclobutyl-2-methylpropan-1-amine CAS No. 1270546-26-3

1-cyclobutyl-2-methylpropan-1-amine

Cat. No.: B6166232
CAS No.: 1270546-26-3
M. Wt: 127.2
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Description

1-cyclobutyl-2-methylpropan-1-amine is an organic compound with the molecular formula C8H17N It is characterized by a cyclobutyl group attached to a 2-methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclobutyl-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclobutylamine with 2-methylpropan-1-ol under acidic conditions. The reaction typically proceeds as follows:

    Cyclobutylamine Preparation: Cyclobutylamine can be synthesized from cyclobutanone via reductive amination using ammonia and a reducing agent such as sodium borohydride.

    Alkylation Reaction: Cyclobutylamine is then reacted with 2-methylpropan-1-ol in the presence of a strong acid like hydrochloric acid to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-cyclobutyl-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may impart unique steric and electronic properties that influence its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1-cyclobutyl-2-methylpropan-2-amine: Similar structure but with a different position of the amine group.

    Cyclobutylamine: Lacks the 2-methylpropan-1-amine backbone.

    2-methylpropan-1-amine: Lacks the cyclobutyl group.

Uniqueness

1-cyclobutyl-2-methylpropan-1-amine is unique due to the presence of both the cyclobutyl and 2-methylpropan-1-amine moieties, which confer distinct chemical and physical properties

Properties

CAS No.

1270546-26-3

Molecular Formula

C8H17N

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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